

AMI-1 Free Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *AMI-1 free acid*

Cat. No.: B1682066

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This document provides a comprehensive technical overview of **AMI-1 free acid**, a potent inhibitor of protein arginine N-methyltransferases (PRMTs). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, mechanism of action, and experimental applications of this compound.

Chemical and Physical Properties

AMI-1 free acid is a small molecule inhibitor with the following properties:

Property	Value	Reference
Molecular Formula	C ₂₁ H ₁₆ N ₂ O ₉ S ₂	[1] [2]
Molecular Weight	504.49 g/mol	[1] [2]
CAS Number	134-47-4	[1] [2]
Purity	≥98%	[1]
Alternate Names	Scarlet acid; 7,7'-Carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid); 6,6'-Ureylene-bis(1-naphthol-3-sulfonic acid)	[1] [3]

Chemical Structure:

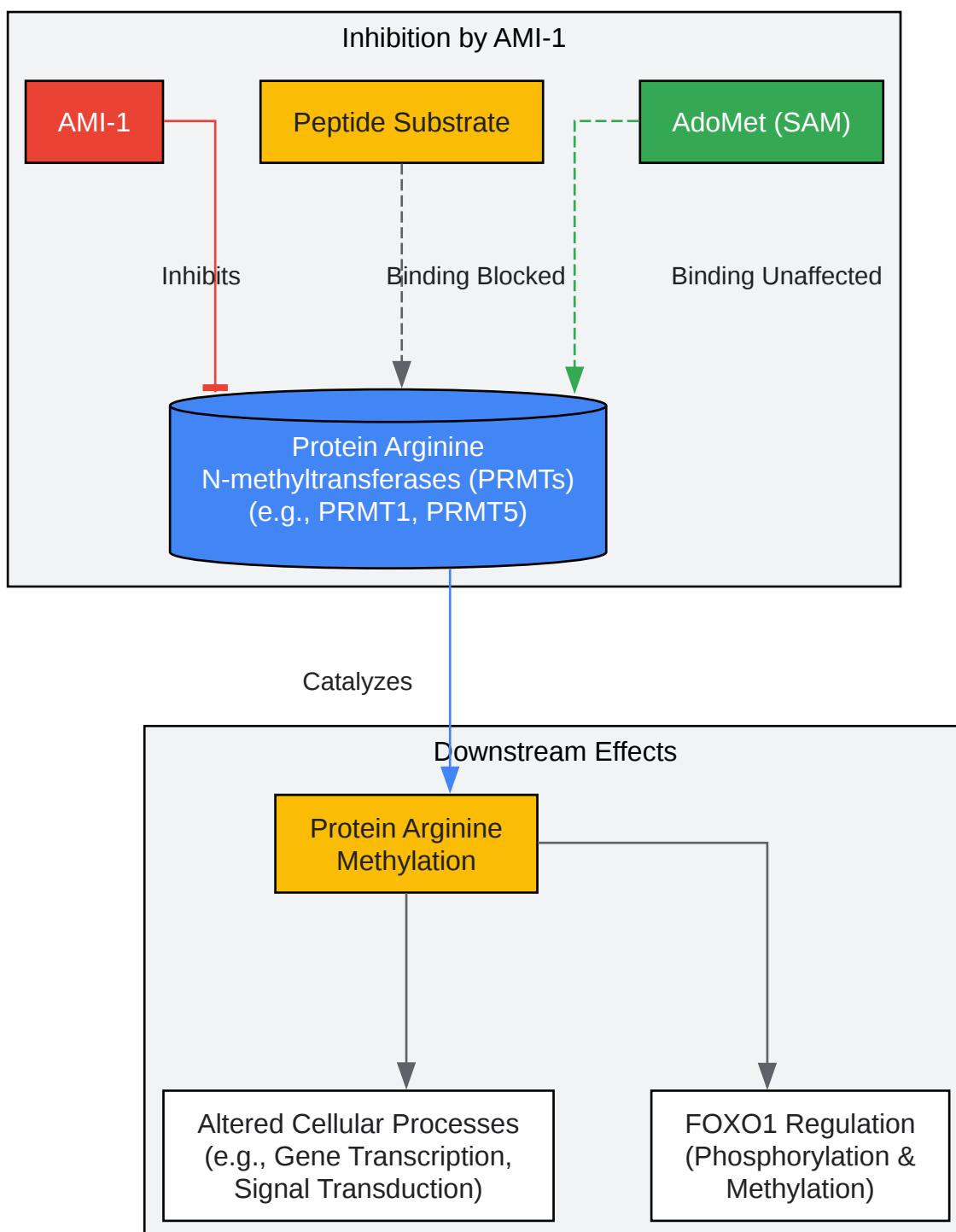


Image Source: Santa Cruz Biotechnology, Inc.

Mechanism of Action

AMI-1 is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).^{[2][4][5]} Its primary mechanism involves the inhibition of arginine methylation, with no inhibitory effect on lysine methylation.^{[1][3]} AMI-1 exerts its inhibitory effects by blocking the binding of peptide substrates to PRMTs and does not compete for the AdoMet (S-adenosyl methionine) binding site.^[4]

It has been shown to inhibit both Type I PRMTs (such as PRMT1, PRMT3, PRMT4, and PRMT6) and Type II PRMTs (such as PRMT5).^[4] By inhibiting these enzymes, AMI-1 can modulate a variety of cellular processes that are regulated by protein arginine methylation. For instance, in INS-1 cells, AMI-1 has been observed to mediate the intracellular translocations of FOXO1 and PDX-1 by regulating the phosphorylation and methylation of FOXO1.^[6]

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Caption: Mechanism of AMI-1 action and its downstream effects.

Quantitative Data

In Vitro Inhibitory Activity:

Target	IC ₅₀	Organism	Reference
Human PRMT1	8.8 μM	Human	[4][6]
Yeast Hmt1p	3.0 μM	Yeast	[4][6]
HIV-1 RT Polymerase	5.0 μM	Virus	[6]

In Vitro Cellular Effects:

Cell Line	Concentration	Incubation Time	Effect	Reference
S180, U2OS	0.6 - 2.4 mM	48 - 96 hours	Inhibition of cell viability	[2][4]
S180	1.2 - 2.4 mM	48 - 72 hours	Induction of apoptosis	[2][4]

In Vivo Efficacy:

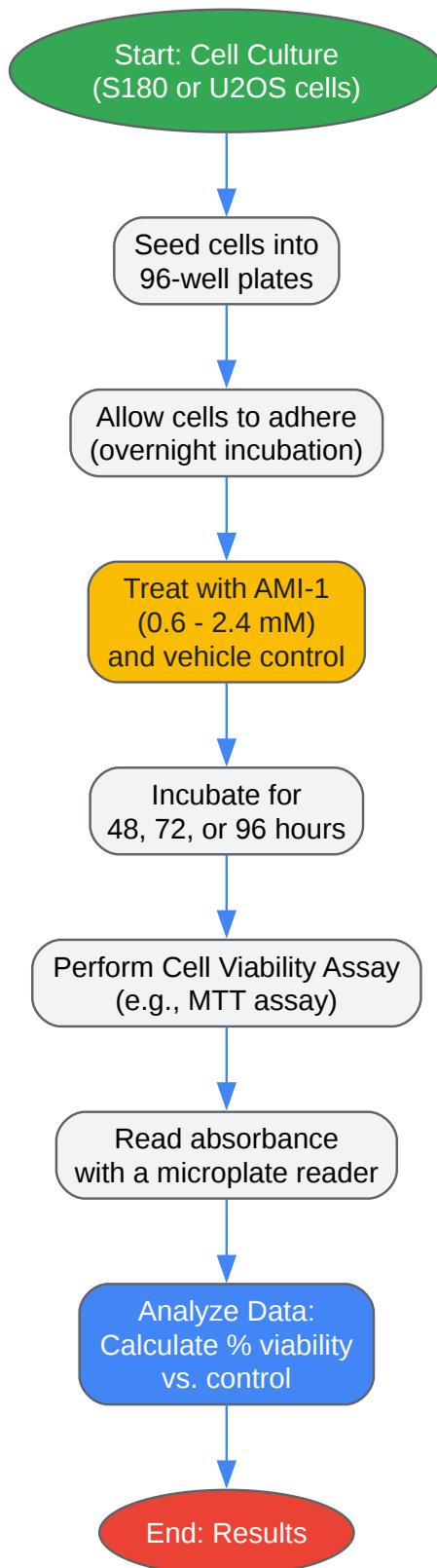
Animal Model	Dosage	Administration	Duration	Effect	Reference
Male Kunming mice with S180 cell xenograft	0.5 mg	Intratumoral	Daily for 7 days	Decreased tumor weight	[2][4]
Chronic AIP1 rats	5 μ g/rat	Not specified	Not specified	Ameliorates COX2 expression and asthmatic indexes	[6]

Experimental Protocols

The following are summaries of experimental methodologies reported in the literature. For full details, please consult the original publications.

In Vitro Cell Viability Assay:

- Cell Culture: S180 or U2OS sarcoma cells are cultured in appropriate media and conditions.
- Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of **AMI-1 free acid** (e.g., 0.6 mM, 1.2 mM, 2.4 mM) or a vehicle control (e.g., DMSO).
- Incubation: Cells are incubated for specified time periods (e.g., 48, 72, or 96 hours).
- Viability Assessment: Cell viability is determined using a standard method, such as the MTT or WST-1 assay. Absorbance is read using a microplate reader.
- Data Analysis: The percentage of viable cells is calculated relative to the vehicle-treated control cells.



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Caption: Workflow for an in vitro cell viability experiment using AMI-1.

In Vivo Tumor Xenograft Study:

- Animal Model: 6-7 week old male Kunming mice are used.
- Tumor Implantation: S180 sarcoma cells are implanted subcutaneously to establish a tumor xenograft.
- Treatment Initiation: Once tumors reach a certain size, treatment commences.
- Administration: **AMI-1 free acid** is administered intratumorally at a dosage of 0.5 mg per mouse, daily for 7 consecutive days. A control group receives a vehicle injection.
- Monitoring: Tumor size and body weight are monitored regularly throughout the experiment.
- Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.
- Further Analysis: Excised tumors can be used for further analysis, such as western blotting to assess the levels of PRMT5, H4R3me2s, and H3R8me2s.[2][4]

Solubility and Storage

- Solubility:
 - In DMSO: 83.33 mg/mL (165.18 mM) with the need for ultrasonic treatment.[2]
 - For in vivo use, a 10% DMSO and 90% corn oil solvent system can be used, achieving a solubility of \geq 2.08 mg/mL (4.12 mM).[2]
- Storage:
 - Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
 - In Solvent: Store at -80°C for up to 2 years or at -20°C for up to 1 year.[2][4] It is recommended to use fresh DMSO as moisture absorption can reduce solubility.[6]

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